molecular formula C12H9N3 B1609231 3-(2-Methylpyrimidin-4-yl)benzonitrile CAS No. 879072-98-7

3-(2-Methylpyrimidin-4-yl)benzonitrile

Cat. No.: B1609231
CAS No.: 879072-98-7
M. Wt: 195.22 g/mol
InChI Key: WSWITJXSKDNKHY-UHFFFAOYSA-N
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Description

3-(2-Methylpyrimidin-4-yl)benzonitrile is a heteroaromatic compound featuring a pyrimidine ring substituted with a methyl group at the 2-position and directly linked to a benzonitrile moiety at the 4-position. Its molecular formula is C₁₂H₉N₃, with a molecular weight of 195.22 g/mol. This compound is hypothesized to serve as a key intermediate in pharmaceutical and materials chemistry due to its structural versatility .

Properties

IUPAC Name

3-(2-methylpyrimidin-4-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-9-14-6-5-12(15-9)11-4-2-3-10(7-11)8-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWITJXSKDNKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424692
Record name 3-(2-methylpyrimidin-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879072-98-7
Record name 3-(2-methylpyrimidin-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpyrimidin-4-yl)benzonitrile typically involves the nucleophilic substitution of a halogenated pyrimidine derivative with a benzonitrile precursor. One common method involves the reaction of 4-chloropyrimidine with 3-cyanobenzylamine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpyrimidin-4-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or aldehydes .

Scientific Research Applications

3-(2-Methylpyrimidin-4-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylpyrimidin-4-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic nucleic acid bases, allowing the compound to interfere with biological processes at the molecular level. This can lead to the inhibition of enzyme activity or disruption of cellular pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Substituent Variations

The following table summarizes critical differences between 3-(2-Methylpyrimidin-4-yl)benzonitrile and related compounds:

Compound Name Molecular Formula Molecular Weight Pyrimidine Substituents Linker/Attachment Key Applications
This compound C₁₂H₉N₃ 195.22 2-Methyl Direct bond Pharmaceutical intermediates (inferred)
3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile C₁₂H₇Cl₂N₃ 264.11 2,6-Dichloro Methylene (-CH₂-) Synthetic intermediates
4-((Methylamino)methyl)benzonitrile C₉H₉N₂ 145.19 N/A Methylamino (-CH₂NHCH₃) Anticancer research
4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile C₃₂H₂₀N₄O 476.53 N/A Carbazole-phenoxazine hybrid OLED emitters
Key Observations:

Substituent Effects on Pyrimidine: The 2-methyl group in the target compound enhances lipophilicity compared to the 2,6-dichloro substituents in the dichloropyrimidine analogue . This difference may influence bioavailability in drug design. Direct attachment of the benzonitrile group (vs.

Heterocyclic Diversity: The pyrido[3,4-d]pyrimidin-4(3H)-one core in ’s compound introduces a fused ring system, increasing rigidity and π-conjugation, which is critical for anticancer activity . The OLED-oriented compound in incorporates carbazole and phenoxazine moieties, enabling thermally activated delayed fluorescence (TADF) for energy-efficient displays .

Biological Activity

Overview

3-(2-Methylpyrimidin-4-yl)benzonitrile is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H9N3
  • Molecular Weight : 195.22 g/mol
  • CAS Number : 879072-98-7

Synthesis Methods

The synthesis of this compound typically involves nucleophilic substitution reactions. A common synthetic route includes:

  • Reaction of 4-chloropyrimidine with 3-cyanobenzylamine under basic conditions.
  • Use of continuous flow reactors for optimized large-scale production.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:

  • IC50 Value : 15 µM after 48 hours of exposure.
  • Induction of apoptosis as confirmed by flow cytometry analysis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, disrupting normal cellular functions.
  • DNA Interaction : The pyrimidine ring structure allows it to mimic nucleic acids, potentially interfering with DNA replication and transcription processes.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

Compound Antimicrobial Activity (MIC) Anticancer Activity (IC50)
This compoundVaries (See above)15 µM (MCF-7)
4-(2-Methylpyrimidin-4-yl)benzonitrileHigher MIC values reportedIC50 not specified
2-(2-Methylpyrimidin-4-yl)benzonitrileModerate activity observedIC50 > 20 µM

Future Directions

Ongoing research aims to further elucidate the pharmacological potential of this compound. Future studies will focus on:

  • Structure-activity relationship (SAR) analyses to optimize biological activity.
  • In vivo studies to assess therapeutic efficacy and safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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